Pteroenone

Description

Structure

3D Structure

Properties

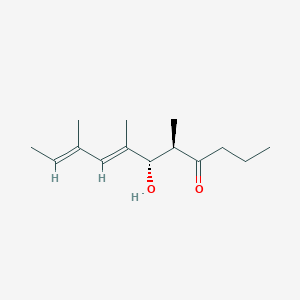

Molecular Formula |

C14H24O2 |

|---|---|

Molecular Weight |

224.34 g/mol |

IUPAC Name |

(5R,6S,7E,9E)-6-hydroxy-5,7,9-trimethylundeca-7,9-dien-4-one |

InChI |

InChI=1S/C14H24O2/c1-6-8-13(15)12(5)14(16)11(4)9-10(3)7-2/h7,9,12,14,16H,6,8H2,1-5H3/b10-7+,11-9+/t12-,14+/m0/s1 |

InChI Key |

DVSSWRPHWSGOFM-FNHOOIRLSA-N |

Isomeric SMILES |

CCCC(=O)[C@H](C)[C@@H](/C(=C/C(=C/C)/C)/C)O |

Canonical SMILES |

CCCC(=O)C(C)C(C(=CC(=CC)C)C)O |

Synonyms |

pteroenone |

Origin of Product |

United States |

Foundational & Exploratory

Pteroenone: A Technical Whitepaper on its Discovery, Isolation, and Characterization from Clione antarctica

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pteroenone, a novel linear β-hydroxyketone, has been identified as a potent antifeedant synthesized by the Antarctic pteropod, Clione antarctica. This discovery marks a significant finding in marine chemical ecology, as it represents the first instance of a defensive secondary metabolite in a pelagic gastropod. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound, intended to serve as a resource for researchers in natural product chemistry, chemical ecology, and drug development.

Introduction

The Southern Ocean is a unique and extreme environment that fosters the evolution of novel biochemical adaptations. One such adaptation is the production of defensive chemical compounds by marine organisms to deter predators. The shell-less pteropod, Clione antarctica, a conspicuous component of the Antarctic pelagic ecosystem, was observed to be largely immune to predation by planktivorous fish. This observation led to the investigation and subsequent discovery of this compound, the chemical agent responsible for this defense mechanism.

This compound (C₁₄H₂₄O₂) is a β-hydroxyketone with the IUPAC name (5R,6S,7E,9E)-6-hydroxy-5,7,9-trimethylundeca-7,9-dien-4-one. Its discovery is significant as it is biosynthesized de novo by C. antarctica and not acquired from its diet, which primarily consists of the shelled pteropod Limacina helicina. This compound serves as a powerful feeding deterrent against sympatric fish, playing a crucial role in the survival of C. antarctica and even extending its protective advantage to an amphipod, Hyperiella dilatata, which carries the pteropod on its back for protection.

Data Presentation

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₂₄O₂ |

| Molecular Weight | 224.34 g/mol |

| IUPAC Name | (5R,6S,7E,9E)-6-hydroxy-5,7,9-trimethylundeca-7,9-dien-4-one |

| CAS Number | 160791-63-9 |

| Appearance | Not reported in available literature |

Concentration and Biological Activity

The concentration of this compound in Clione antarctica tissues is variable, yet consistently higher than the minimum concentration required to deter feeding in predatory fish.

Table 2: this compound Concentration and Feeding Deterrent Activity

| Parameter | Value | Reference |

| Concentration in C. antarctica tissue | 0.056 to 4.5 mg/ml | [1] |

| Lowest Effective Feeding-Deterrent Concentration | 0.012 mg/ml of alginate | [1] |

Spectroscopic Data

The precise ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data and mass spectrometry fragmentation data for this compound, crucial for its initial structure elucidation, are not publicly available in the reviewed literature. For researchers aiming to replicate or build upon the original work, accessing the primary publications by Bryan et al. (1995) and Yoshida et al. (1995) is recommended. Placeholder tables for this data are provided below.

Table 3: Placeholder for ¹H NMR Spectroscopic Data of this compound

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Data not available in reviewed literature |

Table 4: Placeholder for ¹³C NMR Spectroscopic Data of this compound

| Position | Chemical Shift (δ) ppm |

| Data not available in reviewed literature |

Table 5: Placeholder for Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| Data not available in reviewed literature |

Experimental Protocols

The following experimental protocols are based on descriptions found in the literature. Detailed parameters were not consistently available and should be optimized by the investigating researcher.

Collection of Clione antarctica

A standardized protocol for the collection of Clione antarctica is not detailed in the available literature. General methods for collecting zooplankton in Antarctic waters would apply, likely involving the use of plankton nets deployed from a research vessel. Care must be taken to handle the delicate, shell-less organisms to prevent damage during collection and transport.

Isolation of this compound

The isolation of this compound from the whole tissues of C. antarctica was achieved through a multi-step chromatographic process.

-

Extraction:

-

Homogenize whole C. antarctica specimens in a suitable organic solvent (e.g., methanol or ethanol) to extract the secondary metabolites.

-

Filter the homogenate to remove solid tissue debris.

-

Concentrate the filtrate in vacuo to yield a crude extract.

-

-

Flash Chromatography:

-

Subject the crude extract to flash chromatography on a silica gel column.

-

Elute with a solvent gradient of increasing polarity (e.g., hexane to ethyl acetate) to separate the extract into fractions of varying polarity.

-

Monitor the fractions by thin-layer chromatography (TLC) and test for feeding deterrent activity.

-

-

High-Pressure Liquid Chromatography (HPLC):

-

Further purify the active fractions from flash chromatography using reversed-phase high-pressure liquid chromatography (RP-HPLC).

-

A C18 column is typically used for the separation of moderately polar compounds like this compound.

-

Elute with a suitable mobile phase (e.g., a gradient of acetonitrile and water) to isolate pure this compound.

-

Monitor the elution profile using a UV detector.

-

Structure Elucidation

The definitive structure of this compound was determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR, ¹³C NMR, and 2D NMR experiments (e.g., COSY, HMBC, HSQC) to establish the connectivity of atoms and the stereochemistry of the molecule.

Feeding Deterrent Bioassay

The antifeedant properties of this compound were evaluated using bioassays with Antarctic fish, such as Pagothenia borchgrevinki and Pseudotrematomus bernacchii.

-

Preparation of Food Pellets:

-

Incorporate the isolated this compound at various concentrations into a palatable food matrix, such as alginate pellets.

-

Prepare control pellets containing only the solvent used to dissolve the this compound.

-

-

Feeding Assay:

-

Offer individual fish a choice between the control pellets and the this compound-laced pellets.

-

Record the number of pellets of each type consumed by the fish over a set period.

-

Significant rejection of the this compound-containing pellets compared to the control pellets indicates a feeding deterrent effect.

-

Visualizations

Experimental Workflow for this compound Discovery and Isolation

Caption: Workflow for the discovery and isolation of this compound.

Ecological Role of this compound

Caption: Ecological interactions involving this compound.

This compound Biosynthesis

The biosynthetic pathway for this compound in Clione antarctica has not yet been elucidated. Research in this area would be a valuable contribution to the understanding of secondary metabolite production in marine gastropods.

Conclusion and Future Directions

The discovery of this compound from Clione antarctica has provided significant insights into the chemical ecology of Antarctic marine life. This novel β-hydroxyketone serves as a potent defense mechanism, highlighting the potential of extreme environments to yield unique bioactive compounds. For researchers in drug development, this compound's potent biological activity as a feeding deterrent may warrant further investigation into its potential pharmacological applications.

Future research should focus on several key areas:

-

Elucidation of the Biosynthetic Pathway: Understanding how C. antarctica synthesizes this compound could open avenues for biotechnological production of this and related compounds.

-

Pharmacological Screening: A broader screening of this compound's bioactivity against various cellular targets could reveal potential therapeutic uses.

-

Total Synthesis: The development of an efficient total synthesis method for this compound would provide a sustainable supply for further research and development, bypassing the need for collection from its natural source.

This whitepaper provides a foundational overview of this compound. It is our hope that this guide will stimulate further research into this fascinating molecule and its potential applications.

References

The Enigmatic Defender: A Technical Guide to Pteroenone in Polar Ecosystems

An In-depth Examination of the Natural Abundance, Distribution, and Biological Significance of a Unique Marine Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pteroenone, a novel β-hydroxyketone, stands as a testament to the unique biochemical adaptations of marine life in the extreme conditions of polar ecosystems. First isolated from the Antarctic pteropod Clione antarctica, this secondary metabolite plays a crucial role in the chemical ecology of the Southern Ocean, acting as a potent antifeedant that structures predator-prey interactions. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, including its natural abundance, distribution, and the methodologies for its study. We delve into its likely biosynthetic origins and the sensory signaling pathways it is proposed to disrupt in predators. This document is intended to serve as a foundational resource for researchers in marine natural products, chemical ecology, and drug discovery, highlighting both what is known and the significant opportunities that exist for future investigation into this fascinating molecule.

Introduction

The polar regions, with their extreme temperatures, variable ice cover, and unique light regimes, have driven the evolution of highly specialized organisms. Among these are the pelagic mollusks, which have developed a suite of adaptations to thrive in these challenging environments. One of the most intriguing of these adaptations is the production of defensive chemical compounds. This compound, isolated from the Antarctic sea angel, Clione antarctica, is a prime example of such a compound.[1] Its discovery has provided valuable insights into the intricate chemical communication that governs the Antarctic marine food web. This guide synthesizes the available data on this compound, offering a technical resource for its further study and potential applications.

Natural Abundance and Distribution

The known natural source of this compound is the Antarctic pteropod, Clione antarctica. This pelagic gastropod is a conspicuous component of the Southern Ocean zooplankton community. The distribution of this compound is therefore intrinsically linked to the circumpolar distribution of its host organism. To date, there have been no reports of this compound or structurally similar compounds in Arctic ecosystems, suggesting it may be an adaptation specific to the Antarctic marine environment.

Quantitative Data

The concentration of this compound within the tissues of Clione antarctica has been found to be variable. This variability may be attributable to a range of factors including the developmental stage of the pteropod, geographic location, and seasonal influences. A summary of the reported quantitative data is presented in Table 1.

| Parameter | Value | Source Organism | Analytical Method | Reference |

| Concentration Range | 0.056 - 4.5 mg/mL of tissue | Clione antarctica | Not Specified | --INVALID-LINK--[1] |

Table 1. Quantitative analysis of this compound in Clione antarctica.

Experimental Protocols

While specific, detailed protocols for the extraction and quantification of this compound are not extensively published, a generalized workflow can be constructed based on methodologies for the isolation of lipophilic secondary metabolites from marine invertebrates.

Proposed Extraction and Purification Workflow

The following protocol is a putative workflow for the isolation and purification of this compound from Clione antarctica tissue.

-

Sample Collection and Preservation: Collect specimens of Clione antarctica from Antarctic waters. Immediately flash-freeze samples in liquid nitrogen and store at -80°C to minimize degradation of the target compound.

-

Homogenization and Extraction: Homogenize frozen tissue samples in a suitable solvent such as methanol or a chloroform:methanol mixture. Perform extraction at a low temperature with constant agitation to ensure efficient recovery of lipophilic compounds.

-

Solvent Partitioning: Perform liquid-liquid partitioning to separate the lipophilic this compound from polar and water-soluble components. A common system is a biphasic mixture of chloroform, methanol, and water.

-

Chromatographic Separation:

-

Flash Chromatography: Subject the lipophilic extract to flash chromatography on a silica gel column. Elute with a gradient of increasing polarity (e.g., hexane to ethyl acetate) to achieve initial fractionation.

-

High-Performance Liquid Chromatography (HPLC): Further purify the this compound-containing fractions using reversed-phase HPLC. An isocratic or gradient elution with a mobile phase of acetonitrile and water is likely to be effective.

-

-

Structure Elucidation and Quantification:

-

Mass Spectrometry (MS): Confirm the molecular weight of the purified compound using high-resolution mass spectrometry.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the chemical structure of this compound using 1D and 2D NMR techniques.

-

Quantitative Analysis: Perform quantitative analysis using a validated HPLC-MS method with an appropriate internal standard.

-

Biosynthesis of this compound

The biosynthetic pathway of this compound has not yet been elucidated. However, its chemical structure strongly suggests a polyketide origin. Polyketides are a large and diverse class of secondary metabolites synthesized by polyketide synthases (PKSs). While the specific genes and enzymes responsible for this compound biosynthesis in Clione antarctica are unknown, a hypothetical pathway can be proposed based on known polyketide synthesis mechanisms. It is likely that a Type I PKS is involved, utilizing acetyl-CoA and malonyl-CoA as building blocks to assemble the carbon backbone of this compound.

Signaling Pathways and Mechanism of Action

This compound functions as an antifeedant, deterring predation by fish. This biological activity implies an interaction with the sensory systems of predators. The gustatory (taste) and olfactory (smell) systems of fish are highly sensitive to chemical cues in their environment. It is probable that this compound interacts with specific chemoreceptors in fish, triggering a deterrent response.

Proposed Signaling Pathway in Fish

The aversive response to this compound in fish is likely mediated by gustatory receptors. Fish possess two main classes of taste receptors involved in detecting deterrent compounds: T1Rs and T2Rs. It is hypothesized that this compound binds to a specific T2R, which is typically associated with the perception of bitter or aversive compounds. This binding event would initiate an intracellular signaling cascade, leading to neurotransmitter release and the ultimate behavioral response of rejection.

References

A Technical Guide to the Putative Biosynthetic Pathway of Pteroenone in Marine Gastropods

Audience: Researchers, scientists, and drug development professionals.

Abstract

Pteroenone is a polyketide-derived natural product isolated from the Antarctic marine gastropod Clione antarctica. It functions as a potent antifeedant, providing chemical defense for the mollusk. The likely de novo biosynthesis by the gastropod, coupled with its unique β-hydroxy ketone structure, makes its biosynthetic pathway a subject of significant interest for natural product chemists and drug development professionals. This technical guide outlines a putative biosynthetic pathway for this compound, constructed from its chemical structure and established principles of polyketide synthesis. We detail the proposed starter and extender units, the modular organization of the requisite polyketide synthase (PKS), and the enzymatic domains involved in its assembly. Furthermore, this document provides detailed experimental protocols for the validation of this proposed pathway and summarizes relevant quantitative data.

Introduction to this compound

The marine environment is a vast reservoir of unique chemical structures with significant biological activities. Among these, this compound, isolated from the pelagic gastropod Clione antarctica, stands out as a prime example of a defensive secondary metabolite.[1][2] This β-hydroxy ketone is not derived from the pteropod's diet, suggesting a de novo biosynthetic capability within the mollusk.[1] Structurally, this compound is a polypropionate-derived natural product, pointing towards its origin from a polyketide synthase (PKS) pathway.[3]

Understanding the biosynthesis of this compound is crucial for several reasons. It provides insight into the metabolic capabilities of marine invertebrates, a relatively underexplored area of biosynthesis.[4][5] Furthermore, elucidating the enzymatic machinery responsible for its production opens avenues for biosynthetic engineering and the potential generation of novel analogs for therapeutic applications. This guide provides a comprehensive overview of the proposed biosynthetic route to this compound, intended to serve as a foundational resource for researchers in the field.

This compound: Physicochemical Properties and Structure

This compound is characterized as (5R,6S,7E,9E)-6-hydroxy-5,7,9-trimethylundeca-7,9-dien-4-one.[6] Its structure contains a unique combination of a ketone, a secondary alcohol, three methyl branches, and a conjugated diene system.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₄O₂ | [6] |

| Molecular Weight | 224.34 g/mol | [6] |

| IUPAC Name | (5R,6S,7E,9E)-6-hydroxy-5,7,9-trimethylundeca-7,9-dien-4-one | [6] |

| InChIKey | DVSSWRPHWSGOFM-FNHOOIRLSA-N | [6] |

| CAS Number | 160791-63-9 | [6] |

| Description | A linear β-hydroxyketone. | [3] |

| Quantitative Data from Clione antarctica | |

| Concentration in Tissue | 0.056 to 4.5 mg ml⁻¹ |

| Effective Feeding-Deterrent Concentration | 0.012 mg ml⁻¹ (in alginate) |

| Data sourced from Bryan et al., 1995.[1] |

Fundamentals of Modular Polyketide Biosynthesis

Polyketides are a diverse class of natural products synthesized by large, multifunctional enzymes called polyketide synthases (PKSs).[7] The biosynthesis of complex polyketides like this compound is typically carried out by Type I modular PKSs. These are assembly-line-like enzymes where each module is responsible for one cycle of chain elongation and modification.[8]

A minimal PKS module contains three core domains:

-

Acyltransferase (AT): Selects and loads a specific "extender unit" (typically malonyl-CoA or methylmalonyl-CoA) onto the Acyl Carrier Protein.

-

Acyl Carrier Protein (ACP): Tethers the growing polyketide chain via a phosphopantetheine arm.

-

Ketosynthase (KS): Catalyzes the Claisen condensation between the growing chain and the extender unit, elongating the carbon backbone.

Modules may also contain optional modifying domains that act on the β-keto group formed after condensation:

-

Ketoreductase (KR): Reduces the β-keto group to a hydroxyl group.

-

Dehydratase (DH): Eliminates water from the β-hydroxy group to form a double bond.

-

Enoylreductase (ER): Reduces the double bond to a saturated carbon-carbon bond.

The process is initiated by a starter unit (e.g., acetyl-CoA, propionyl-CoA) and terminates when a Thioesterase (TE) domain hydrolyzes the final polyketide chain from the ACP, often catalyzing cyclization.[9]

Putative Biosynthetic Pathway of this compound

Based on a structural analysis of this compound (C₁₄H₂₄O₂), a plausible biosynthetic pathway can be proposed involving a Type I modular PKS. The presence of three methyl groups on the undecane backbone strongly suggests the incorporation of three methylmalonyl-CoA extender units.

Proposed Starter and Extender Units

The 14-carbon backbone of this compound can be assembled from the following precursors:

| Unit Type | Precursor Molecule | Number of Units |

| Starter Unit | Propionyl-CoA | 1 |

| Extender Unit | Methylmalonyl-CoA | 3 |

| Extender Unit | Malonyl-CoA | 1 |

PKS Assembly Line

The proposed PKS consists of a loading domain and four elongation modules. The assembly proceeds as follows, with the starter unit forming the terminus of the polyketide chain.

-

Loading: A propionyl-CoA starter unit is loaded onto the PKS.

-

Module 1:

-

Extender Unit: Methylmalonyl-CoA.

-

Processing: KR, DH domains are active, creating a β-hydroxy group that is subsequently dehydrated to form the C9=C10 double bond.

-

-

Module 2:

-

Extender Unit: Methylmalonyl-CoA.

-

Processing: KR, DH domains are active, forming the C7=C8 double bond.

-

-

Module 3:

-

Extender Unit: Methylmalonyl-CoA.

-

Processing: Only the KR domain is active, resulting in the C6 hydroxyl group. The DH domain is inactive.

-

-

Module 4:

-

Extender Unit: Malonyl-CoA.

-

Processing: No modifying domains are active, leaving the C4 keto group intact.

-

-

Termination: A Thioesterase (TE) domain releases the completed polyketide chain.

Post-PKS Modification

The direct product released from the PKS is likely a β-keto acid: (5R,6S,7E,9E)-4-keto-6-hydroxy-5,7,9-trimethylundeca-7,9-dienoic acid. This compound is formed following a spontaneous or enzyme-catalyzed decarboxylation of this unstable intermediate.

Key Experimental Protocols for Pathway Validation

The validation of this putative pathway requires a multi-pronged approach combining chemical biology, molecular biology, and bioinformatics.

Protocol 1: Isolation and Purification of this compound

This protocol describes the extraction and purification of this compound from C. antarctica tissue for structural confirmation and quantification.

-

1. Tissue Homogenization: Homogenize frozen tissue samples of C. antarctica in a 1:1 mixture of dichloromethane (DCM) and methanol (MeOH).

-

2. Liquid-Liquid Extraction: Partition the homogenate against water. Collect the organic (DCM) layer, which contains the lipophilic metabolites including this compound.

-

3. Solvent Evaporation: Remove the solvent from the organic extract under reduced pressure using a rotary evaporator.

-

4. Chromatographic Separation:

-

a. Flash Chromatography: Subject the crude extract to silica gel flash chromatography using a hexane-ethyl acetate gradient to achieve initial fractionation.

-

b. High-Performance Liquid Chromatography (HPLC): Purify the this compound-containing fractions using reverse-phase HPLC (C18 column) with a water-acetonitrile gradient.

-

-

5. Analysis and Quantification:

-

Monitor fractions using UV detection.

-

Confirm the structure of the purified compound using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

-

Quantify the yield using a calibrated standard curve on an analytical HPLC system.

-

Protocol 2: Isotopic Labeling Studies

This experiment aims to trace the incorporation of predicted precursors into the this compound backbone.

-

1. Precursor Synthesis: Synthesize isotopically labeled precursors: [1-¹³C]propionate, [1-¹³C]acetate, and [methyl-¹³C]methionine (as a precursor to propionyl-CoA via an alternative route).

-

2. In Vivo Feeding: Maintain live specimens of C. antarctica in a controlled environment. Administer the labeled precursors via injection or through supplemented food.

-

3. Incubation: Allow a sufficient incubation period for the metabolism and incorporation of the labeled precursors into secondary metabolites.

-

4. This compound Isolation: Isolate this compound from the labeled specimens using Protocol 1.

-

5. ¹³C-NMR Analysis: Acquire a ¹³C-NMR spectrum of the purified, labeled this compound.

-

6. Data Interpretation: Compare the signal enhancements in the ¹³C-NMR spectrum to a natural abundance spectrum to identify which carbon atoms in this compound are derived from the labeled precursors, thereby confirming the starter and extender units.

Protocol 3: PKS Gene Cluster Identification and Characterization

This protocol outlines the genetic approach to identify the PKS responsible for this compound synthesis.

-

1. Nucleic Acid Extraction: Extract high-molecular-weight DNA and total RNA from C. antarctica tissue.

-

2. Sequencing:

-

a. Genome Sequencing: Perform long-read genome sequencing (e.g., PacBio or Oxford Nanopore) to assemble a high-quality genome.

-

b. Transcriptome Sequencing: Perform RNA-seq to identify actively transcribed genes.

-

-

3. Bioinformatic Analysis:

-

Assemble the genome and transcriptome.

-

Use bioinformatics tools (e.g., antiSMASH, BiG-SCAPE) to mine the genome for PKS gene clusters.

-

Analyze the domain architecture of candidate PKS clusters to find one that matches the proposed model for this compound synthesis (i.e., correct number of modules and types of modifying domains).

-

-

4. Heterologous Expression (Future Goal):

-

Synthesize the identified gene cluster and express it in a suitable heterologous host (e.g., Aspergillus nidulans or Streptomyces coelicolor).

-

Analyze the culture extracts for the production of this compound or its precursor to functionally validate the gene cluster.

-

Conclusion and Future Outlook

The proposed biosynthetic pathway provides a robust, logical framework for the formation of this compound in Clione antarctica. This model, based on the principles of modular polyketide synthesis, posits a five-unit assembly from a propionyl-CoA starter and a specific sequence of methylmalonyl-CoA and malonyl-CoA extender units, followed by a terminal decarboxylation. While this putative pathway is consistent with the known chemistry of PKSs, it requires rigorous experimental validation through the methodologies outlined in this guide.

The successful identification and characterization of the this compound PKS gene cluster would be a significant advancement in the study of animal-derived natural products. It would not only confirm the biosynthetic route but also provide a powerful enzymatic toolset. For drug development professionals, this knowledge could be leveraged through synthetic biology approaches to produce this compound in scalable quantities or to generate novel, structurally diverse analogs with potentially enhanced therapeutic properties. The study of this compound biosynthesis is a compelling intersection of chemical ecology, enzymology, and biotechnology.

References

- 1. The Stereochemistry of Complex Polyketide Biosynthesis by Modular Polyketide Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anatomy of the β-branching enzyme of polyketide biosynthesis and its interaction with an acyl-ACP substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. STRUCTURAL ENZYMOLOGY OF POLYKETIDE SYNTHASES - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural Polypropionates in 1999–2020: An Overview of Chemical and Biological Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polyketide β-branching: diversity, mechanism and selectivity - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 7. Polyketide β-branching: diversity, mechanism and selectivity - Natural Product Reports (RSC Publishing) DOI:10.1039/D0NP00045K [pubs.rsc.org]

- 8. Biosynthesis of Polyketides in Streptomyces | MDPI [mdpi.com]

- 9. Structure and function of an iterative polyketide synthase thioesterase domain catalyzing Claisen cyclization in aflatoxin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Pteroenone: A Chemical Defense Mechanism in the Antarctic Pelagic Ecosystem

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

In the harsh and competitive marine environment of Antarctica, organisms have evolved unique strategies for survival. One such strategy is chemical defense, a mechanism employed by various species to deter predators. This whitepaper provides a comprehensive overview of pteroenone, a novel antifeedant compound isolated from the Antarctic pteropod, Clione antarctica. This compound serves as a potent chemical defense, playing a crucial ecological role in the pelagic food web. This document details the discovery, chemical properties, ecological significance, and the available data on the bioactivity of this compound. Furthermore, it outlines detailed experimental protocols for its isolation and bioassays and proposes a potential mechanism of action at the molecular level, acknowledging the areas where further research is required.

Introduction: The Chemical Arms Race in the Southern Ocean

The Southern Ocean is characterized by extreme conditions, fostering unique evolutionary adaptations. Chemical ecology in this region is a burgeoning field, revealing a complex interplay of chemical cues and defenses that structure marine communities. Benthic organisms have been the primary focus of marine chemical ecology, with numerous secondary metabolites identified as deterrents against predation. However, the chemical defenses of pelagic organisms, particularly invertebrates, are less understood.

The gymnosome pteropod Clione antarctica is a conspicuous and abundant member of the Antarctic pelagic zooplankton. Despite being a potentially rich food source for planktivorous fish, it is actively avoided. This avoidance behavior pointed towards the presence of a chemical defense mechanism, leading to the discovery of this compound.[1]

This compound: A Novel β-Hydroxyketone

This compound is a linear β-hydroxyketone with the molecular formula C₁₄H₂₄O₂.[1] It is a lipophilic secondary metabolite produced by Clione antarctica. A significant finding is that this compound is not sequestered from the diet of C. antarctica, which primarily consists of the shelled pteropod Limacina helicina.[1] This indicates that C. antarctica synthesizes the compound de novo, a notable example of a defensive secondary metabolite in a pelagic gastropod.[1]

Ecological Role: An Effective Antifeedant

The primary ecological function of this compound is as a potent antifeedant against planktivorous fish. Laboratory feeding assays have demonstrated its effectiveness in deterring predation by Antarctic fish species such as Pagothenia borchgrevinki and Pseudotrematomus bernacchii.[1]

The concentration of this compound varies among individual pteropods, yet even the lowest naturally occurring concentrations are significantly higher than the minimum concentration required to deter feeding.[1] This ensures the chemical defense is consistently effective. The specificity of this defense is highlighted by the fact that synthetic stereoisomers of this compound showed no antifeedant activity against a benthic Antarctic fish that does not naturally prey on C. antarctica.

Quantitative Data

The primary quantitative data available for the bioactivity of this compound comes from the initial study by Bryan et al. (1995). The data is summarized in the table below. To date, comprehensive studies detailing IC50 or LD50 values against a wider range of organisms are not publicly available.

| Parameter | Value | Organism(s) | Source |

| Lowest Effective Feeding-Deterrent Concentration | 0.012 mg ml⁻¹ alginate | Pagothenia borchgrevinki, Pseudotrematomus bernacchii | [1] |

| Natural Concentration Range in Clione antarctica | 0.056 to 4.5 mg ml⁻¹ tissue | Clione antarctica | [1] |

Experimental Protocols

The following protocols are based on established methods in marine natural product chemistry and chemical ecology, and are consistent with the techniques mentioned in the original discovery of this compound.

Isolation of this compound from Clione antarctica

This protocol describes a bioassay-guided fractionation approach to isolate this compound.

-

Sample Collection and Preparation:

-

Collect specimens of Clione antarctica from Antarctic waters.

-

Immediately freeze-dry the samples to preserve the chemical integrity of the metabolites.

-

Grind the lyophilized tissue into a fine powder.

-

-

Solvent Extraction:

-

Extract the powdered tissue exhaustively with a 1:1 mixture of dichloromethane (DCM) and methanol (MeOH) at room temperature. This solvent system is effective for extracting a broad range of lipophilic and moderately polar compounds.

-

Perform the extraction three times, sonicating the sample for 20 minutes during each extraction to ensure thoroughness.

-

Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Liquid-Liquid Partitioning:

-

Partition the crude extract between n-hexane and 90% aqueous methanol to separate highly lipophilic compounds from more polar ones. This compound, being a moderately polar ketone, is expected to partition into the methanolic layer.

-

Separate the layers and evaporate the solvent from each fraction.

-

-

Chromatographic Purification:

-

Subject the bioactive fraction (determined by preliminary feeding assays) to flash column chromatography on silica gel.

-

Elute the column with a stepwise gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and monitor their composition by thin-layer chromatography (TLC).

-

Test the resulting fractions for antifeedant activity.

-

Further purify the active fractions using high-performance liquid chromatography (HPLC) with a C18 reversed-phase column and an isocratic or gradient elution with a methanol/water or acetonitrile/water mobile phase.

-

Monitor the HPLC effluent with a UV detector and collect the peaks corresponding to pure this compound.

-

-

Structure Elucidation:

-

Confirm the structure of the isolated compound using spectroscopic methods, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

References

Pteroenone: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pteroenone is a naturally occurring β-hydroxy ketone isolated from the Antarctic pteropod Clione antarctica. It functions as a potent chemical defense mechanism, deterring predation from various fish species. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details on its isolation and synthesis, and a summary of its biological activity. Notably, while its role as an antifeedant is established, the specific molecular signaling pathways modulated by this compound have not yet been elucidated in the scientific literature. This document aims to consolidate the current knowledge and highlight areas for future research.

Physicochemical Properties

This compound is a C14 aliphatic β-hydroxy ketone. While a full experimental characterization of its physical properties is not widely available, its fundamental chemical identifiers and computed properties have been established.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₄O₂ | [1] |

| Molecular Weight | 224.34 g/mol | [1] |

| IUPAC Name | (5R,6S,7E,9E)-6-hydroxy-5,7,9-trimethylundeca-7,9-dien-4-one | [1] |

| CAS Number | 160791-63-9 | [1] |

| XLogP3-AA | 3.4 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 6 | [1] |

| Exact Mass | 224.177630004 Da | [1] |

| Monoisotopic Mass | 224.177630004 Da | [1] |

| Topological Polar Surface Area | 37.3 Ų | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Specific Rotation | Data not available |

Spectroscopic Data

Detailed spectroscopic data for this compound would have been reported in the primary literature describing its isolation and characterization. However, this specific data is not available in the reviewed search results. Generally, the spectra for a β-hydroxy ketone would exhibit the following characteristic features:

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to olefinic protons, a proton on the carbon bearing the hydroxyl group, protons alpha to the carbonyl group, and methyl protons. |

| ¹³C NMR | A signal for the carbonyl carbon (typically δ > 200 ppm), signals for the carbons of the double bonds, a signal for the carbon attached to the hydroxyl group, and signals for the aliphatic carbons. |

| IR | A strong absorption band for the C=O stretch (typically around 1715 cm⁻¹), a broad absorption for the O-H stretch (around 3500-3200 cm⁻¹), and absorptions for C=C stretches. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the molecule, along with fragmentation patterns characteristic of the loss of water, alkyl chains, and other functional groups. |

Experimental Protocols

Isolation of this compound from Clione antarctica

This compound was first isolated from the whole tissues of the Antarctic pteropod Clione antarctica. The general workflow for such an isolation of a natural product is depicted below. The process involves extraction from the biological source, followed by chromatographic separation and purification.

Methodology:

-

Extraction: Whole tissues of Clione antarctica are homogenized in a suitable organic solvent system (e.g., a mixture of methanol and dichloromethane) to extract the small molecules. The solvent is then evaporated to yield a crude extract.

-

Flash Chromatography: The crude extract is subjected to flash chromatography on a silica gel column. Elution with a gradient of solvents (e.g., hexane and ethyl acetate) separates the components based on polarity, yielding semi-purified fractions.

-

High-Pressure Liquid Chromatography (HPLC): The fractions containing this compound are further purified by HPLC, typically using a reversed-phase column, to yield the pure compound.

Synthesis of this compound

The synthesis of (+)-Pteroenone has been achieved, with a key step being an anti-/syn-selective aldol reaction. Below is a representative scheme and a general protocol for the synthesis of a β-hydroxy ketone via an aldol reaction.

Representative Experimental Protocol (Aldol Reaction):

-

Enolate Formation: A solution of a suitable ketone in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) is cooled to -78 °C under an inert atmosphere (e.g., argon). A strong base, such as lithium diisopropylamide (LDA), is added dropwise to generate the lithium enolate.

-

Aldol Addition: The corresponding aldehyde, dissolved in anhydrous THF, is then added slowly to the enolate solution at -78 °C. The reaction mixture is stirred for a specified time to allow for the aldol addition to occur.

-

Quenching and Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography to yield the desired β-hydroxy ketone.

Biological Activity and Signaling Pathways

Biological Activity

This compound serves as a chemical defense metabolite for Clione antarctica. It has been shown to be a potent antifeedant against certain species of Antarctic fish.[2] The pteropod produces this compound itself, as it is not found in its diet.[2] Concentrations of this compound in the pteropod's tissues are significantly higher than the minimum concentration required to deter feeding in predators.[2]

Signaling Pathways

Currently, there is no information available in the scientific literature regarding the specific molecular targets or signaling pathways that are modulated by this compound to exert its antifeedant effects. This represents a significant knowledge gap and an area for future research. The mechanism could involve interaction with taste receptors, neuronal signaling pathways, or other cellular processes in the predator that lead to feeding aversion.

Conclusion and Future Directions

This compound is a fascinating natural product with a well-defined ecological role. While its basic chemical structure and a method for its synthesis are known, there is a significant lack of detailed experimental data on its physical properties and a complete void in the understanding of its molecular mechanism of action. Future research should focus on:

-

Complete Physicochemical Characterization: Experimental determination of melting point, boiling point, solubility, and other physical constants.

-

Detailed Spectroscopic Analysis: Publication of fully assigned ¹H and ¹³C NMR, IR, and high-resolution mass spectra.

-

Elucidation of the Mechanism of Action: Identification of the molecular targets and signaling pathways responsible for the antifeedant properties of this compound. This could involve studies on gustatory receptors, neurobiology, and cellular assays on predator-derived cell lines.

-

Exploration of Other Biological Activities: Screening this compound for other potential pharmacological activities, given its unique structure.

A deeper understanding of this compound could provide insights into chemical ecology, predator-prey interactions in extreme environments, and potentially lead to the discovery of new bioactive compounds with applications in drug development.

References

Pteroenone: An Exploration of its Natural Origins and Associated Methodologies

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Pteroenone, a polyketide with notable antifeedant properties, has been identified as a defensive metabolite primarily isolated from the Antarctic pteropod, Clione antarctica. This technical guide provides an in-depth review of the current scientific literature concerning the natural sources of this compound. Despite extensive research in marine natural products, Clione antarctica remains the only confirmed biological source of this compound. This document summarizes the quantitative data on this compound concentrations found in this organism, details the experimental protocols for its extraction and characterization, and presents a hypothetical biosynthetic pathway. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development interested in this compound and its potential applications.

Natural Sources of this compound

This compound is a specialized metabolite known for its role in the chemical defense mechanism of the pelagic sea slug, Clione antarctica.[1][2][3] This organism, commonly referred to as the "sea angel," synthesizes this compound as an ichthyodeterrent, a substance that deters fish from preying on it.[1] Extensive literature searches and reviews of marine natural product databases have not identified any other natural sources of this compound.

Chemical analyses have indicated that this compound is not derived from the diet of C. antarctica.[1][2] Its primary prey, the shelled pteropod Limacina helicina, does not contain the compound.[1][2] This suggests that C. antarctica possesses the biosynthetic machinery for its production, making it a de novo synthesis.

Quantitative Analysis of this compound in Clione antarctica

The concentration of this compound in the tissues of Clione antarctica has been quantified, showing significant variability among individual organisms. This data is crucial for understanding its ecological significance and for potential extraction efforts.

| Parameter | Concentration Range | Reference |

| This compound Concentration in Tissue | 0.056 to 4.5 mg/mL | [1] |

| Effective Feeding-Deterrent Concentration | 0.012 mg/mL of alginate | [1] |

Experimental Protocols

The isolation and characterization of this compound from Clione antarctica involve a series of chromatographic and spectroscopic techniques. The following protocols are synthesized from published methodologies.[1]

Collection and Extraction

-

Specimen Collection: Specimens of Clione antarctica are collected from their natural Antarctic habitat.

-

Homogenization: Whole tissues of the collected organisms are homogenized.

-

Solvent Extraction: The homogenized tissue is subjected to solvent extraction, typically using a polar organic solvent like methanol, to isolate the crude extract containing this compound.

Purification

-

Flash Chromatography: The crude extract is first fractionated using flash chromatography to separate compounds based on polarity.

-

High-Pressure Liquid Chromatography (HPLC): Further purification of the this compound-containing fractions is achieved using high-pressure liquid chromatography (HPLC), a technique that provides high resolution and separation of individual compounds.

Structural Elucidation

The chemical structure of this compound is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework and the connectivity of atoms within the molecule.

Biosynthesis and Ecological Role

This compound is classified as a polyketide, a large and diverse class of secondary metabolites synthesized by a variety of organisms.[4][5] The biosynthesis of polyketides involves the sequential condensation of small carboxylic acid units in a process that resembles fatty acid synthesis.

Hypothetical Biosynthetic Pathway of this compound

While the specific enzymatic pathway for this compound biosynthesis in C. antarctica has not been fully elucidated, a hypothetical pathway can be proposed based on its polyketide structure. This pathway would likely involve a polyketide synthase (PKS) enzyme complex.

Caption: Hypothetical biosynthetic pathway of this compound via a Polyketide Synthase (PKS) complex.

Ecological Role of this compound

The primary function of this compound is as a chemical defense mechanism for Clione antarctica. This ecological interaction is a key aspect of its biological significance.

Caption: The ecological role of this compound as a chemical defense for Clione antarctica against predators.

Conclusion

Current scientific knowledge identifies the Antarctic pteropod Clione antarctica as the exclusive natural source of this compound. This specialized metabolite plays a crucial role in the survival of the organism by providing a potent chemical defense against predation. The detailed experimental protocols for its isolation and characterization, along with an understanding of its ecological context, provide a solid foundation for further research. For scientists and professionals in drug development, the unique biological activity of this compound warrants further investigation, although its limited natural availability may necessitate synthetic production for any large-scale applications. Future research into the marine microbiome and other, less-studied, marine invertebrates may yet reveal alternative natural sources or structurally related compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Ecological role for this compound, a novel antifeedant from the conspicuous antarctic pteropod Clione antarctica (Gymnosomata: Gastropoda) | Semantic Scholar [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Defensive polyketides produced by an abundant gastropod are candidate keystone molecules in estuarine ecology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Isolation and Characterization of Pteroenone Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pteroenone, a naturally occurring β-hydroxy ketone, is a marine-derived natural product with documented bioactivity. This technical guide provides a comprehensive overview of the isolation, characterization, and known biological activities of this compound and its analogs. It is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery who are interested in this class of compounds. This document outlines the general methodologies for extraction and purification, detailed spectroscopic analysis, and a summary of the current understanding of its biological significance. While the primary focus is on this compound itself due to the limited literature on its derivatives, this guide also explores the synthesis of its stereoisomers and discusses potential avenues for future research into novel analogs.

Introduction

This compound is a defensive metabolite first isolated from the Antarctic pteropod Clione antarctica.[1][2][3] Structurally, it is a linear β-hydroxy ketone, a class of compounds known for a variety of biological activities.[1][2][3] The primary described function of this compound in its natural context is as an antifeedant, deterring predation from fish.[4] This activity suggests potential applications for this compound and its derivatives in areas such as agriculture or as pharmacological probes. The synthesis of this compound and its stereoisomers has been achieved, opening the door for the creation of novel analogs with potentially enhanced or different biological activities.[3][4] This guide will consolidate the available scientific literature on this compound, providing a detailed look at its isolation from natural sources and its characterization using modern spectroscopic techniques.

Isolation of this compound from Natural Sources

The primary natural source of this compound is the Antarctic pteropod Clione antarctica.[1][2][3] The isolation of this compound involves a multi-step process that begins with the collection of the organisms and culminates in the purification of the target molecule.

General Experimental Workflow for Isolation

The isolation of this compound from Clione antarctica typically follows a bioassay-guided fractionation approach. The general workflow is depicted in the diagram below.

Detailed Experimental Protocols

While specific, detailed protocols are often proprietary or vary between laboratories, the following outlines the key steps based on available literature.

Extraction:

-

Homogenization: Whole tissues of Clione antarctica are homogenized in a suitable solvent system, often a mixture of polar and non-polar solvents like methanol and dichloromethane, to extract a broad range of metabolites.

-

Partitioning: The crude extract is then typically subjected to liquid-liquid partitioning to separate compounds based on their polarity.

Chromatographic Purification:

-

Flash Chromatography: The resulting fractions are then subjected to flash chromatography on a silica gel column.[4] A solvent gradient of increasing polarity is used to elute the compounds, and fractions are collected.

-

High-Pressure Liquid Chromatography (HPLC): Fractions showing antifeedant activity are further purified by HPLC, often using a reverse-phase column, to yield pure this compound.[4]

Characterization of this compound and Its Analogs

The structural elucidation of this compound and its synthetic analogs relies on a combination of spectroscopic techniques.

Spectroscopic Data

The following table summarizes the key spectroscopic data used for the characterization of this compound.

| Spectroscopic Technique | Key Features and Observations for this compound |

| ¹H NMR | The proton NMR spectrum reveals the presence of olefinic protons, methyl groups, and a proton on the carbon bearing the hydroxyl group. The coupling constants of the olefinic protons help to determine the stereochemistry of the double bonds. |

| ¹³C NMR | The carbon NMR spectrum shows the characteristic signal of a ketone carbonyl, carbons of the double bonds, and the carbon attached to the hydroxyl group. |

| Mass Spectrometry (MS) | High-resolution mass spectrometry is used to determine the exact mass and molecular formula of this compound, which is C₁₄H₂₄O₂.[4] |

| Infrared (IR) Spectroscopy | The IR spectrum shows characteristic absorption bands for the hydroxyl (-OH) group and the carbonyl (C=O) group of the ketone. |

Synthesis of this compound Stereoisomers

The total synthesis of this compound and its stereoisomers has been accomplished, primarily utilizing aldol reactions as a key step to construct the β-hydroxy ketone core.[3][4] The synthesis allows for the creation of all possible stereoisomers, which is crucial for studying the structure-activity relationships of the molecule.

Biological Activity of this compound and Analogs

The biological activity of this compound has been primarily investigated in the context of its ecological role. However, the β-hydroxy ketone moiety is present in many biologically active natural products, suggesting that this compound and its derivatives could have other pharmacological properties.

Antifeedant Activity

This compound exhibits significant antifeedant activity against Antarctic fish.[4] This activity is dose-dependent, with concentrations as low as 0.012 mg/ml in alginate food pellets causing feeding deterrence.[4] The synthetic stereoisomers of this compound have been tested for antifeedant activity, and these studies have provided insights into the stereochemical requirements for this biological effect.[3][4]

Potential Anti-inflammatory and Cytotoxic Activities

While there is no direct evidence in the literature for the anti-inflammatory or cytotoxic activity of this compound, its core structure as a β-hydroxy ketone is of interest. Beta-hydroxybutyrate, a simple ketone body, has been shown to have anti-inflammatory effects through the inhibition of the NLRP3 inflammasome.[5][6] This suggests a potential, yet unexplored, avenue of research for this compound and its analogs.

Potential Signaling Pathways to Investigate:

Given the lack of specific studies on the mechanism of action of this compound, future research could explore its effects on inflammatory signaling pathways that are known to be modulated by other lipid-like molecules.

Quantitative Bioactivity Data

Currently, there is a lack of publicly available quantitative bioactivity data, such as IC₅₀ or EC₅₀ values, for this compound and its analogs in various assays. Future research should aim to generate this data to better understand the therapeutic potential of this class of compounds.

Conclusion and Future Directions

This compound is a fascinating marine natural product with a well-defined ecological role as an antifeedant. The successful synthesis of its stereoisomers provides a platform for the development of novel analogs. However, the full pharmacological potential of this compound and its derivatives remains largely unexplored. Future research should focus on:

-

Synthesis of a diverse library of this compound analogs: Modification of the alkyl chain and the stereocenters could lead to compounds with enhanced or novel biological activities.

-

Comprehensive biological screening: this compound and its analogs should be screened against a wide range of biological targets, including cancer cell lines and inflammatory pathways.

-

Quantitative structure-activity relationship (QSAR) studies: The generation of quantitative bioactivity data will enable the development of QSAR models to guide the design of more potent and selective compounds.

-

Elucidation of the mechanism of action: For any promising biological activities, detailed mechanistic studies should be undertaken to identify the molecular targets and signaling pathways involved.

This technical guide serves as a starting point for researchers interested in exploring the chemical and biological diversity of this compound and its analogs. The information provided herein highlights both the current state of knowledge and the significant opportunities for future research in this area.

References

- 1. Effect of the ketone beta-hydroxybutyrate on markers of inflammation and immune function in adults with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 5. Anti-inflammatory action of β-hydroxybutyrate via modulation of PGC-1α and FoxO1, mimicking calorie restriction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ketone body β-hydroxybutyrate blocks the NLRP3 inflammasome-mediated inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]

Initial Toxicity Screening of Pteroenone in Marine Invertebrates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pteroenone, a naturally occurring β-hydroxy ketone isolated from the Antarctic pteropod Clione antarctica, has been identified as a potent antifeedant, suggesting its potential as a novel bioactive compound.[1] This technical guide provides a comprehensive overview of the proposed initial toxicity screening of this compound in marine invertebrates. Due to a lack of direct toxicological studies on this compound, this document outlines a hypothetical toxicity profile based on its chemical structure and known biological activity. It details recommended experimental protocols for acute toxicity testing and antifeedant assays, and explores a plausible mechanism of action involving the inhibition of histone deacetylases (HDACs). This guide is intended to serve as a foundational resource for researchers initiating toxicological assessments of this compound and similar marine-derived natural products.

Introduction

Marine invertebrates are a prolific source of novel chemical entities with diverse biological activities.[2][3][4][5] this compound, a β-hydroxy ketone, is a defensive metabolite produced by the pelagic sea slug Clione antarctica.[1] Its primary ecological role is to deter predation, exhibiting significant antifeedant properties.[1][6] While its efficacy as an antifeedant is established, with a reported effective concentration of 0.012 mg ml-1 in alginate, comprehensive toxicological data for marine invertebrates is currently unavailable.[1] Understanding the toxicity profile of this compound is a critical first step in evaluating its broader ecological implications and potential pharmacological applications.

This guide presents a structured approach to the initial toxicity screening of this compound. It synthesizes established methodologies for marine invertebrate toxicity testing and proposes a potential molecular mechanism of action to guide future research.

Hypothetical Toxicity Profile and Data Presentation

In the absence of direct experimental data, a hypothetical toxicity profile for this compound is proposed based on its known antifeedant activity. Antifeedants can exert their effects through various mechanisms, including neurotoxicity or metabolic disruption, which may lead to lethal or sublethal toxicological endpoints.[7][8][9][10][11]

To facilitate future data collection and comparison, the following tables are proposed for summarizing quantitative toxicity data for this compound.

Table 1: Acute Toxicity of this compound to Marine Invertebrates (Hypothetical Data)

| Test Species | Life Stage | Exposure Duration (hours) | Endpoint | LC50/EC50 (mg/L) [95% Confidence Interval] | No Observed Effect Concentration (NOEC) (mg/L) | Lowest Observed Effect Concentration (LOEC) (mg/L) |

| Artemia salina | Nauplii | 24 | Mortality | [Data] | [Data] | [Data] |

| Daphnia magna | Neonate | 48 | Immobilization | [Data] | [Data] | [Data] |

| Mysidopsis bahia | Juvenile | 96 | Mortality | [Data] | [Data] | [Data] |

| Amphipod sp. | Adult | 96 | Mortality | [Data] | [Data] | [Data] |

| Sea Urchin sp. | Embryo | 72 | Developmental Abnormalities | [Data] | [Data] | [Data] |

Table 2: Antifeedant Activity of this compound against Marine Invertebrates (Hypothetical Data)

| Test Species | Life Stage | Assay Type | Feeding Deterrent Index (FDI) (%) at [Concentration] | FI50 (Concentration to inhibit feeding by 50%) (mg/cm²) |

| Marine Gastropod sp. | Adult | Choice Leaf Disc Assay | [Data] | [Data] |

| Marine Crustacean sp. | Juvenile | Agar Pellet Choice Assay | [Data] | [Data] |

Proposed Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

This compound's chemical structure as a β-hydroxy ketone suggests a potential mechanism of action involving the inhibition of histone deacetylases (HDACs). Other natural products with similar structural motifs have been shown to exhibit HDAC inhibitory activity.[2][3][4][12] HDACs are crucial enzymes that regulate gene expression through the deacetylation of histone and non-histone proteins, and their inhibition can lead to cell cycle arrest, apoptosis, and other cellular effects.[2][3][4][5][12]

The proposed signaling pathway for this compound-mediated HDAC inhibition is illustrated below.

Caption: Proposed signaling pathway of this compound as a histone deacetylase (HDAC) inhibitor.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the toxicity and antifeedant properties of this compound.

Acute Toxicity Testing

This protocol is adapted from standard methods for aquatic toxicity testing.

Objective: To determine the median lethal concentration (LC50) or median effective concentration (EC50) of this compound for selected marine invertebrate species.

Materials:

-

Test organisms (e.g., Artemia salina, Daphnia magna, Mysidopsis bahia)

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

Filtered natural or artificial seawater of appropriate salinity

-

Glass test vessels (e.g., beakers, petri dishes)

-

Pipettes and other standard laboratory equipment

-

Incubator or temperature-controlled room

-

Dissecting microscope

Procedure:

-

Range-finding test: Conduct a preliminary test with a wide range of this compound concentrations to determine the approximate toxic range.

-

Definitive test:

-

Prepare a series of at least five test concentrations of this compound and a solvent control.

-

Acclimatize test organisms to the test conditions (temperature, salinity, lighting).

-

Randomly allocate a specified number of organisms to each test vessel containing the test solutions.

-

Maintain the test vessels under controlled conditions (e.g., 20 ± 1°C, 16:8 hour light:dark photoperiod) for the specified duration (e.g., 24, 48, or 96 hours).

-

Observe and record mortality or other sublethal endpoints (e.g., immobilization) at regular intervals (e.g., 24, 48, 72, 96 hours).

-

-

Data Analysis: Calculate the LC50 or EC50 values and their 95% confidence intervals using appropriate statistical methods (e.g., Probit analysis). Determine the NOEC and LOEC values.

Antifeedant Assay (Choice Test)

This protocol is a generalized method for assessing the feeding deterrence of a compound.

Objective: To quantify the antifeedant activity of this compound against a target marine invertebrate herbivore.

Materials:

-

Test organisms (e.g., marine gastropods)

-

This compound stock solution

-

Food source (e.g., seaweed discs, artificial diet pellets)

-

Solvent for this compound

-

Petri dishes or other suitable arenas

Procedure:

-

Preparation of treated and control food:

-

Prepare a series of this compound concentrations.

-

Apply a known volume of each this compound solution to the food source.

-

Prepare a control food source treated only with the solvent.

-

Allow the solvent to evaporate completely.

-

-

Choice test:

-

Place one treated and one control food item in each arena.

-

Introduce a single, pre-starved test organism into the center of the arena.

-

After a set period (e.g., 24 hours), remove the organism and measure the amount of consumption of both the treated and control food items.

-

-

Data Analysis: Calculate the Feeding Deterrent Index (FDI) using the formula: FDI (%) = [ (C - T) / (C + T) ] x 100, where C is the consumption of the control food and T is the consumption of the treated food. Calculate the FI50, the concentration that inhibits feeding by 50%.

Experimental and logical Workflows

The following diagrams illustrate the logical workflow for an initial toxicity screening and a general experimental workflow.

Caption: Logical workflow for the initial toxicity screening of this compound.

Caption: General experimental workflow for this compound toxicity and antifeedant assays.

Conclusion and Future Directions

This compound presents an intriguing subject for toxicological and pharmacological research. While its antifeedant properties are recognized, a comprehensive understanding of its toxicity in marine invertebrates is essential. This guide provides a framework for initiating such studies, from standardized experimental protocols to a plausible mechanistic hypothesis centered on HDAC inhibition.

Future research should focus on:

-

Conducting the proposed toxicity and antifeedant assays to generate empirical data.

-

Investigating the potential of this compound as an HDAC inhibitor through in vitro enzymatic assays.

-

Exploring the neurotoxic effects of this compound, given its role as an antifeedant.

-

Assessing the sublethal effects of this compound on key physiological processes such as growth and reproduction in marine invertebrates.

By systematically addressing these research areas, the scientific community can build a robust toxicological profile for this compound, paving the way for a deeper understanding of its ecological role and potential applications.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Ecological role for this compound, a novel antifeedant from the conspicuous antarctic pteropod Clione antarctica (Gymnosomata: Gastropoda) | Semantic Scholar [semanticscholar.org]

- 7. Neurotoxicity in Marine Invertebrates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Neurotoxicity in Marine Invertebrates: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] Neurotoxicity in Marine Invertebrates: An Update | Semantic Scholar [semanticscholar.org]

- 12. An Overview of Naturally Occurring Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (+)-Pteroenone and Its Enantiomers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the total synthesis strategies for the marine natural product (+)-pteroenone and its stereoisomers. Pteroenone is a defensive metabolite isolated from the Antarctic pteropod Clione antarctica. The synthetic routes described herein are primarily based on the work of Asao et al., which utilizes stereoselective aldol reactions as the cornerstone for establishing the key stereocenters of the molecule.[1][2] This document offers detailed experimental protocols for the principal reactions, quantitative data presented in a comparative format, and visualizations of the synthetic workflows.

Overview of Synthetic Strategies

The total synthesis of (+)-pteroenone and its enantiomers hinges on a convergent strategy wherein key fragments are assembled and elaborated. The core of the synthetic challenge lies in the stereocontrolled construction of the α-methyl-β-hydroxy ketone moiety. To this end, Evans' asymmetric aldol reaction has been a pivotal transformation, allowing for the synthesis of all four possible stereoisomers through the selection of appropriate chiral auxiliaries and reaction conditions to achieve either syn- or anti-aldol products.[1][2]

The general synthetic approach can be summarized as follows:

-

Stereoselective Aldol Condensation: An Evans aldol reaction is employed to couple a chiral N-acetyloxazolidinone with an appropriate aldehyde to furnish the α-methyl-β-hydroxy carbonyl system with high diastereoselectivity.

-

Chain Elongation: The carbon backbone is extended, typically through a Horner-Wadsworth-Emmons olefination, to install the conjugated diene system.

-

Final Modifications: Subsequent functional group manipulations, including protection/deprotection and oxidation/reduction steps, complete the synthesis of the target this compound stereoisomers.

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the synthesis of (+)-pteroenone and its stereoisomers. The data regarding yields and diastereomeric ratios are based on the synthesis reported by Asao et al. and are essential for the reproducibility and optimization of the synthetic route.

Note: The specific quantitative data from the primary literature (Asao et al., Helvetica Chimica Acta, 2010 , 93, 1933-1944) should be inserted into the tables below.

Table 1: Stereoselective Aldol Reaction

| Aldehyde | Chiral Auxiliary | Aldol Product Stereochemistry | Diastereomeric Ratio (dr) | Yield (%) | Reference |

| [Specify Aldehyde] | (S)-4-benzyl-2-oxazolidinone | syn | [e.g., >95:5] | [e.g., 85%] | Asao et al., 2010 |

| [Specify Aldehyde] | (R)-4-benzyl-2-oxazolidinone | syn | [e.g., >95:5] | [e.g., 82%] | Asao et al., 2010 |

| [Specify Aldehyde] | [Specify Auxiliary for anti] | anti | [e.g., >90:10] | [e.g., 78%] | Asao et al., 2010 |

| [Specify Aldehyde] | [Specify Auxiliary for anti] | anti | [e.g., >90:10] | [e.g., 80%] | Asao et al., 2010 |

Table 2: Horner-Wadsworth-Emmons Olefination

| Aldol Adduct Derivative | Phosphonate Reagent | Alkene Product | (E/Z) Selectivity | Yield (%) | Reference |

| [Specify Aldehyde] | [Specify Phosphonate] | [Specify Diene] | [e.g., >98:2] | [e.g., 90%] | Asao et al., 2010 |

Table 3: Overall Yields for this compound Stereoisomers

| Target Stereoisomer | Number of Steps | Overall Yield (%) | Reference |

| (+)-Pteroenone | [e.g., 10] | [e.g., 15%] | Asao et al., 2010 |

| (-)-Pteroenone | [e.g., 10] | [e.g., 14%] | Asao et al., 2010 |

| [Other Stereoisomer] | [e.g., 10] | [e.g., 12%] | Asao et al., 2010 |

| [Other Stereoisomer] | [e.g., 10] | [e.g., 13%] | Asao et al., 2010 |

Experimental Protocols

The following are detailed protocols for the key chemical transformations in the synthesis of this compound stereoisomers. These protocols are representative and may require optimization based on the specific substrates and laboratory conditions.

Protocol for Evans Asymmetric syn-Aldol Reaction

This protocol describes a general procedure for the synthesis of a syn-aldol adduct using a chiral N-acyloxazolidinone.

Materials:

-

N-propionyl-(S)-4-benzyl-2-oxazolidinone

-

Anhydrous dichloromethane (DCM)

-

Dibutylboron triflate (Bu₂BOTf)

-

Diisopropylethylamine (DIPEA)

-

Aldehyde (e.g., crotonaldehyde)

-

Methanol

-

30% Hydrogen peroxide solution

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

-

Dry glassware

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 equiv) and dissolve in anhydrous DCM (0.1 M).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add dibutylboron triflate (1.1 equiv) dropwise to the solution.

-

Add diisopropylethylamine (1.2 equiv) dropwise to the reaction mixture at 0 °C. The solution should turn from colorless to a pale yellow.

-

Stir the mixture at 0 °C for 30 minutes to ensure complete enolization.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Add the aldehyde (1.2 equiv), either neat or as a solution in anhydrous DCM, dropwise to the enolate solution.

-

Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the dropwise addition of methanol (2.0 equiv) at 0 °C.

-

Add a 2:1 mixture of methanol and 30% hydrogen peroxide (be cautious, exothermic reaction) and stir vigorously for 1 hour.

-

Dilute the mixture with saturated aqueous sodium bicarbonate solution and extract with DCM (3 x).

-

Wash the combined organic layers with saturated aqueous sodium sulfite solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired syn-aldol adduct.

Protocol for Horner-Wadsworth-Emmons Olefination

This protocol provides a general method for the olefination of an aldehyde to form an (E)-alkene.

Materials:

-

Aldehyde (derived from the aldol adduct)

-

Triethyl phosphonoacetate

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas

-

Dry glassware

Procedure:

-

To a flame-dried, round-bottom flask under an argon atmosphere, add sodium hydride (1.2 equiv).

-

Wash the NaH with anhydrous hexanes (3 x) to remove the mineral oil, and carefully decant the hexanes.

-

Add anhydrous THF to the flask to create a suspension.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of triethyl phosphonoacetate (1.1 equiv) in anhydrous THF to the NaH suspension.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

-

Cool the reaction mixture back to 0 °C.

-

Add a solution of the aldehyde (1.0 equiv) in anhydrous THF dropwise to the ylide solution.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-